Dabigatran Carboxamide Ethyl Ester

Übersicht

Beschreibung

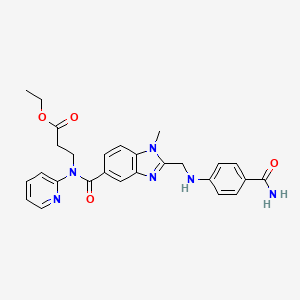

Ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a pyridine ring, and a carbamoylphenyl group.

Vorbereitungsmethoden

The synthesis of Dabigatran Carboxamide Ethyl Ester involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine ring and the carbamoylphenyl group. The final step involves the esterification of the propanoate group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures .

Analyse Chemischer Reaktionen

Ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Dabigatran Carboxamide Ethyl Ester is primarily recognized for its role as a prodrug of dabigatran etexilate. Upon administration, it is converted into dabigatran, which inhibits thrombin, a key enzyme in the coagulation cascade. This mechanism is crucial for preventing thromboembolic events, particularly in patients with conditions such as non-valvular atrial fibrillation and venous thromboembolism (VTE).

Clinical Applications

Dabigatran and its derivatives have been extensively studied for various clinical applications:

- Prevention of Stroke and Systemic Embolism :

- Treatment and Prevention of VTE :

- Management of Cardiovascular Diseases :

Case Study 1: Atrial Fibrillation Management

A randomized trial involving 18,000 patients demonstrated that dabigatran significantly reduced the incidence of stroke compared to warfarin while maintaining similar rates of major bleeding events. Patients reported a higher incidence of gastrointestinal side effects when using dabigatran, which were manageable through dosing adjustments .

Case Study 2: Orthopedic Surgery Prophylaxis

In a study comparing dabigatran etexilate with enoxaparin for VTE prophylaxis in total hip replacement patients, dabigatran showed comparable efficacy but with a lower incidence of distal thrombosis. This highlights its potential as a preferred option for postoperative anticoagulation .

Comparative Efficacy Table

| Application | Dabigatran Etexilate | Warfarin | Enoxaparin |

|---|---|---|---|

| Stroke Prevention | Non-inferior | Standard treatment | Not indicated |

| VTE Treatment | Effective | Effective | Effective |

| Major Bleeding Risk | Comparable | Higher risk | Lower risk |

| Gastrointestinal Side Effects | Higher incidence | Lower incidence | Minimal |

Wirkmechanismus

The mechanism of action of Dabigatran Carboxamide Ethyl Ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate can be compared with other similar compounds, such as:

Ethyl 3-(pyridin-2-ylthio)propanoate: This compound also contains a pyridine ring but differs in its sulfur linkage.

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound has a similar benzimidazole core but includes different substituents on the benzene ring.

The uniqueness of Dabigatran Carboxamide Ethyl Ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Dabigatran Carboxamide Ethyl Ester, also known as Dabigatran Etexilate Mesylate Impurity B, is a compound associated with the anticoagulant drug dabigatran. This article explores its biological activity, including its mechanism of action, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.

1. Overview of Dabigatran and Its Prodrug

Dabigatran is a direct thrombin inhibitor that is primarily used to prevent stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is administered as a prodrug, dabigatran etexilate, which is converted into the active form dabigatran through hydrolysis by carboxylesterases in the intestines and liver .

Dabigatran exerts its anticoagulant effects by inhibiting thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin. This inhibition occurs in a reversible and competitive manner, allowing for normal physiological thrombin function to some extent . The inhibition constant () for dabigatran is approximately 4.5 nM, indicating its high potency against thrombin .

3. Pharmacokinetics

The pharmacokinetic profile of dabigatran includes:

- Bioavailability : Oral bioavailability ranges from 3% to 7%, with increased absorption when the capsule shell is removed .

- Peak Plasma Concentration : Achieved approximately 1-2 hours post-administration .

- Volume of Distribution : Estimated at 50-70 L .

- Protein Binding : About 35% bound to plasma proteins .

- Metabolism : Primarily metabolized by carboxylesterases (CES1 and CES2) in the liver and intestines, with renal excretion accounting for up to 80% of the dose .

4. Biological Activity Data Table

| Parameter | Value |

|---|---|

| Bioavailability | 3-7% (up to 75% without capsule shell) |

| Cmax (Peak Concentration) | ~146 ng/mL after 150 mg dose |

| Tmax (Time to Peak) | 1-2 hours |

| Half-life | 12-14 hours |

| Volume of Distribution | 50-70 L |

| Protein Binding | ~35% |

5. Clinical Studies and Findings

Several clinical trials have assessed the efficacy and safety of dabigatran:

- RE-LY Trial : Involving over 18,000 patients, this study demonstrated that dabigatran (110 mg or 150 mg twice daily) was non-inferior to warfarin in preventing strokes or systemic embolism . The rates of major hemorrhage were comparable between groups.

- RE-MOBILIZE Trial : This trial compared dabigatran with enoxaparin for thromboprophylaxis after knee arthroplasty. Dabigatran did not show superior efficacy compared to enoxaparin but had a similar safety profile regarding bleeding events .

6. Case Studies

A case study published in Circulation highlighted long-term safety data for dabigatran, reinforcing its favorable risk-benefit profile in patients with atrial fibrillation . Another study examined the effects of alcohol on the metabolism of dabigatran etexilate, finding no significant inhibition by alcohol on carboxylesterase-mediated hydrolysis .

7. Conclusion

This compound serves as an important component in understanding the pharmacological properties of dabigatran etexilate. Its biological activity primarily revolves around its role as a direct thrombin inhibitor, with extensive clinical evidence supporting its use as an anticoagulant. Continued research into its metabolites and interactions will further elucidate its full clinical potential.

Eigenschaften

IUPAC Name |

ethyl 3-[[2-[(4-carbamoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O4/c1-3-37-25(34)13-15-33(23-6-4-5-14-29-23)27(36)19-9-12-22-21(16-19)31-24(32(22)2)17-30-20-10-7-18(8-11-20)26(28)35/h4-12,14,16,30H,3,13,15,17H2,1-2H3,(H2,28,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPVLOGCHWOVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422435-41-3 | |

| Record name | CDBA-513 BS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422435413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CDBA-513 BS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT3S3GM9YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.